molecular formula C₂₄H₂₁D₅ClNO₆ B1153154 3-rac-Ochratoxin A tert-Butyl Ester-d5

3-rac-Ochratoxin A tert-Butyl Ester-d5

Cat. No.: B1153154
M. Wt: 464.95
Attention: For research use only. Not for human or veterinary use.
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Description

3-rac-Ochratoxin A tert-Butyl Ester-d5 is a characterized stable isotope-labeled internal standard critical for advancing the accuracy and reliability of analytical methods in food safety and toxicological research. This deuterated compound, with a molecular formula of C 24 H 21 D 5 ClNO 6 and a molecular weight of 464.95 , is structurally analogous to Ochratoxin A (OTA), a potent mycotoxin classified by the IARC as possibly carcinogenic to humans . Its primary research value lies in its application for Stable Isotope Dilution Assays (SIDA), a gold-standard technique for quantification . In these assays, it serves as an ideal internal standard, co-eluting with the target analyte while being distinguishable by mass spectrometry. This corrects for analyte loss during sample preparation and matrix effects, enabling highly sensitive and precise quantification of OTA in complex samples like cereals, coffee, wine, and beer . The "tert-Butyl Ester" moiety in its structure is a protected form of the carboxylic acid group found in OTA. This functional group is stable under a range of conditions but can be selectively deprotected back to the free acid when required for specific synthetic or analytical workflows . The incorporation of five deuterium atoms provides a significant mass shift, making it easily distinguishable from the native, non-labeled mycotoxin in mass spectrometric analysis. The "rac-" (racemic) designation indicates a mixture of diastereomers at the C-3 position of the dihydroisocoumarin ring, a common feature in synthetic approaches to these complex molecules . Researchers utilize this compound to develop highly sensitive methods using LC-MS/MS for monitoring OTA contamination, studying its toxicokinetics, metabolism, and developing novel immunoassays with high-affinity antibodies . This makes this compound an indispensable tool for ensuring data quality in research aimed at protecting public health.

Properties

Molecular Formula

C₂₄H₂₁D₅ClNO₆

Molecular Weight

464.95

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization of 3 Rac Ochratoxin a Tert Butyl Ester D5

Precursor Synthesis and Isotopic Labeling Strategies

The synthesis of 3-rac-Ochratoxin A tert-Butyl Ester-d5 commences with the preparation of its key precursors, notably the isotopically labeled phenylalanine moiety and the racemic dihydroisocoumarin core.

Incorporation of Deuterium (B1214612) (d5) into Phenylalanine Moiety

The introduction of five deuterium atoms onto the phenylalanine precursor is a crucial step. This is typically achieved through the use of L-d5-phenylalanine. Methodologies for producing deuterated amino acids include both chemical synthesis and enzymatic or biotechnological pathways. One approach involves the enzymatic deacylation of a precursor like acetylphenyl-d5-alanine. Alternatively, microorganisms such as Penicillium verrucosum can be cultivated on a medium enriched with d5-L-phenylalanine to produce d5-Ochratoxin A directly. For a total synthesis approach, commercially available L-d5-phenylalanine serves as the starting material. The five deuterium atoms are located on the phenyl ring, providing a stable isotopic signature for mass spectrometric analysis.

A variety of methods can be employed for the deuteration of organic molecules, including base-mediated H-D exchange. nih.gov For instance, treatment with a suitable base in a deuterated solvent like DMSO-d6 can facilitate the exchange of protons for deuterium atoms. nih.gov The choice of method depends on the desired level of deuteration and the stability of the starting material under the reaction conditions.

Esterification Chemistry and tert-Butyl Group Introduction

The introduction of the tert-butyl ester serves as a protective group for the carboxylic acid functionality of the phenylalanine moiety. This protection prevents unwanted side reactions during subsequent synthetic steps or analysis.

Protection Group Chemistry in Ochratoxin A Synthesis

In the total synthesis of Ochratoxin A and its analogs, protecting groups are essential to mask reactive functional groups and direct the reaction to the desired site. The carboxylic acid of phenylalanine is typically protected to facilitate the amide bond formation with the 7-carboxy group of the Ochratoxin α core. nih.gov The tert-butoxycarbonyl (Boc) group is a common choice for protecting the amino group of phenylalanine. The tert-butyl ester group, with its excellent stability under various conditions and ease of removal under acidic conditions, is an effective protecting group for the carboxylic acid. thieme.de

Regioselectivity and Stereochemical Control in Ester Formation

The esterification reaction must be regioselective, targeting the carboxylic acid of the d5-phenylalanine moiety without affecting the phenolic hydroxyl group on the Ochratoxin α core. This is typically achieved by performing the esterification on the protected d5-phenylalanine precursor before its condensation with Ochratoxin α. A common method for the preparation of tert-butyl esters is the reaction of the carboxylic acid with a tert-butylating agent in the presence of an acid catalyst. thieme.degoogle.com For amino acids, direct esterification can be challenging, and thus, protection of the amino group is often a prerequisite.

The condensation of the protected and esterified L-d5-phenylalanine with racemic Ochratoxin α is a key step. This reaction is typically carried out using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in the presence of N-hydroxybenzotriazole (HOBt). nih.gov This method facilitates the formation of the amide bond between the amino group of the phenylalanine derivative and the carboxylic acid at the 7-position of the Ochratoxin α moiety. Since a racemic mixture of Ochratoxin α is used, the resulting product is a racemic mixture at the 3-position.

Reagent Purpose in Synthesis
L-d5-PhenylalanineProvides the deuterated amino acid core.
Di-tert-butyl dicarbonateCommon reagent for tert-butyl ester formation. researchgate.net
EDC·HCl / HOBtCoupling agents for amide bond formation. nih.gov
Racemic Ochratoxin αProvides the dihydroisocoumarin core as a racemic mixture.

Purification Techniques for Labeled Ochratoxin A Derivatives

The final step in the synthesis is the purification of the target compound, this compound, from the reaction mixture, which may contain unreacted starting materials, coupling agents, and byproducts. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purification of Ochratoxin A and its derivatives. tandfonline.comresearchgate.netnih.gov

Given the nature of the compound, a combination of chromatographic techniques may be employed. Column chromatography using silica (B1680970) gel can be used for initial purification to remove major impurities. youtube.com This can be followed by preparative HPLC for final purification to achieve high purity. The choice of the stationary phase and mobile phase for HPLC is critical for achieving good separation. For deuterated compounds, the separation from their non-deuterated counterparts can be influenced by the isotope effect, with heavier isotopic compounds sometimes eluting earlier on nonpolar stationary phases. nih.gov

Immunoaffinity columns, which utilize antibodies specific to Ochratoxin A, are often used for sample clean-up prior to analysis, demonstrating high selectivity. tandfonline.comresearchgate.net While primarily an analytical tool, the principles of affinity chromatography can be adapted for purification purposes.

Technique Stationary Phase Example Mobile Phase Example Application
Column ChromatographySilica Gel (200-400 mesh) youtube.comHexane/Ethyl Acetate gradientInitial purification
Preparative HPLCC18Acetonitrile (B52724)/Water with formic acidFinal high-purity isolation mdpi.com
Immunoaffinity ChromatographyAntibody-coupled resinPhosphate buffered saline (loading), Methanol (B129727) (elution)Highly selective purification researchgate.net

Analytical Confirmation of Deuteration and Ester Structure

The successful incorporation of deuterium atoms and the formation of the tert-butyl ester in the ochratoxin A structure are verified through a combination of mass spectrometric and NMR spectroscopic analyses. These techniques provide unambiguous evidence of the isotopic enrichment and the precise location of the deuterium labels.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds. acs.orgresearchgate.netnih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the distribution of different isotopologues (molecules with varying numbers of deuterium atoms) can be quantified. In the case of this compound, the five deuterium atoms are introduced into the phenylalanine moiety.

The analysis involves comparing the mass spectrum of the deuterated compound with its non-deuterated analogue. The mass of the deuterated compound is expected to be 5 Daltons higher than the unlabeled compound. The isotopic pattern will show a distribution of ions corresponding to the d0 (unlabeled) to d5 (fully labeled) species. The relative abundance of these peaks allows for the calculation of the isotopic enrichment.

For this compound, the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 465.18 g/mol . The mass spectrum would exhibit a cluster of peaks around this value, with the most abundant peak corresponding to the d5 isotopologue. The presence of lower mass isotopologues (d0 to d4) can indicate incomplete deuteration during the synthesis.

Interactive Data Table: Predicted Mass Spectrometric Isotopic Distribution for this compound

IsotopologuePredicted m/z [M+H]⁺Relative Abundance (%)
d0460.15< 1
d1461.16< 1
d2462.16< 2
d3463.17~3
d4464.17~5
d5465.18> 90

Note: The relative abundances are illustrative and can vary based on the specific synthesis batch and the efficiency of the deuteration reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the exact position of the deuterium atoms within the molecule. nih.govnih.gov Since deuterium (²H) has a different nuclear spin and resonance frequency compared to protium (B1232500) (¹H), the substitution of hydrogen with deuterium leads to distinct changes in both ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring of the phenylalanine moiety are expected to be absent or significantly reduced in intensity. This provides direct evidence that deuteration has occurred at the desired positions.

Furthermore, ¹³C NMR spectroscopy can also confirm the deuteration. The carbon atoms directly bonded to deuterium will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to spin-spin coupling with deuterium (which has a nuclear spin of 1). Additionally, the resonance signals of these carbons will be shifted slightly upfield.

Solid-state deuterium NMR (²H NMR) can also be employed to study the dynamics of the deuterated phenyl ring, providing further structural confirmation. acs.orgacs.org

Interactive Data Table: Expected NMR Spectroscopic Shifts for the Phenylalanine Moiety in this compound

NucleusPositionExpected Chemical Shift (ppm) - UnlabeledExpected Observation in d5-labeled Compound
¹HPhenyl H's~7.2-7.4Signals absent or significantly diminished
¹³CPhenyl C's~127-137Signals may appear as triplets with a slight upfield shift

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Advanced Analytical Methodologies Employing 3 Rac Ochratoxin a Tert Butyl Ester D5

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on altering the natural isotopic composition of the analyte in a sample. osti.gov By adding a known amount of an isotopically enriched standard (like Ochratoxin A-d5) to the sample, the concentration of the native analyte can be determined from the measurement of the altered isotope ratio. osti.gov Stable isotope dilution assays (SIDA) are considered the gold standard for mycotoxin analysis, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net These stable, non-radioactive labeled standards share the same physicochemical properties and chromatographic behavior as their native counterparts, which is the key to their effectiveness. nih.govsigmaaldrich.com

Compensation for Matrix Effects in Complex Samples

A significant challenge in trace analysis is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source. wordpress.comwaters.com This interference can lead to ion suppression or enhancement, causing inaccurate quantification. wordpress.comwaters.com External calibration methods are particularly susceptible to these effects, with studies showing results for OTA that were 18–38% lower than certified values due to matrix suppression. nih.gov

The use of a stable-isotope-labeled (SIL) internal standard, such as Ochratoxin A-d5, is the most advantageous strategy to mitigate these effects. nih.govwaters.com Because the SIL internal standard is structurally almost identical to the analyte, it co-elutes chromatographically and exhibits the same ionization efficiency. nih.govwaters.com Consequently, any signal suppression or enhancement caused by the matrix affects both the analyte and the internal standard equally. wordpress.comwaters.com This preserves the ratio of the analytical signals, allowing for accurate compensation for the matrix effect and leading to more precise and reliable quantification. waters.comlibretexts.org Even when matrix effects are significant, isotope dilution methods can produce accurate results that fall within the expected range of certified reference materials. nih.gov

Correction for Analyte Loss During Sample Preparation

The multi-step process of preparing a sample for analysis—including extraction, cleanup, and concentration—can lead to unavoidable losses of the target analyte. waters.comnih.gov Quantifying this loss is difficult with external calibration methods, introducing a significant source of error. researchgate.net

By adding a known quantity of the isotopically labeled internal standard at the very beginning of the sample preparation process, these losses can be effectively corrected. nih.gov The internal standard, having nearly identical chemical and physical properties to the native analyte, experiences the same degree of loss during each step of the procedure. waters.comlibretexts.orgresearchgate.net Therefore, the ratio of the analyte to the internal standard remains constant from the initial spiking through to the final measurement. libretexts.org This allows the final calculated concentration to be corrected for any procedural inefficiencies, a key advantage of the isotope dilution technique. waters.comnih.gov This correction is valid as long as complete equilibration between the analyte and the internal standard is achieved. nih.gov

Single and Multi-Level Isotope Dilution Strategies

Isotope dilution strategies can be implemented at different levels of complexity, primarily single and double isotope dilution. nih.gov

Single Isotope Dilution Mass Spectrometry (ID¹MS): This is the most straightforward approach, where a known amount of a well-characterized internal standard is added to the sample. nih.gov The analyte concentration is then calculated from the ratio of the signals from the native analyte and the labeled standard. nih.gov A critical requirement for ID¹MS is that the concentration of the internal standard solution must be known with high confidence. nih.gov Biases can arise if there is an isotopic enrichment bias in the labeled standard. nih.gov

Double Isotope Dilution Mass Spectrometry (ID²MS): This higher-order method negates the need to know the exact concentration of the internal standard. nih.gov In ID²MS, the internal standard is added to both the sample and a separate calibration standard containing a known amount of the unlabelled, certified reference analyte. nih.gov By comparing the isotope ratios in the sample and the calibration blend, many sources of error, including those from the standard's concentration, can be eliminated. nih.gov Studies comparing these methods for OTA analysis found that ID²MS and even higher-order strategies (ID⁵MS) produced equivalent and more accurate results than ID¹MS, which was susceptible to a slight bias from the isotopic purity of the standard. nih.gov

Chromatographic Separation Techniques

Chromatographic separation is a critical step prior to mass spectrometric detection, designed to separate the analyte of interest from other matrix components. researchgate.net This separation minimizes interferences and enhances the reliability of quantification. mdpi.com For Ochratoxin A and its labeled analogs, reversed-phase high-performance liquid chromatography (HPLC) is the most widely used technique. researchgate.netnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

Ultra-High Performance Liquid Chromatography (UHPLC) has become a powerful tool for mycotoxin analysis due to its high speed, superior resolution, and sensitivity. nih.govnih.gov These systems use columns with smaller particles (<2 µm), which allows for much faster separations without sacrificing efficiency. nih.gov The development of UHPLC-MS/MS methods for the simultaneous determination of multiple mycotoxins is a common application. nih.gov

In these high-throughput methods, the use of stable isotope-labeled internal standards is crucial for ensuring accuracy. nih.govnih.gov A robust UHPLC method is developed to achieve baseline separation of the target analytes within a short run time, often using a gradient elution of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov The internal standard, such as Ochratoxin A-d5, is added to the sample extract just before injection to compensate for any variability in the instrument's performance and ionization conditions, ensuring the method is both accurate and rugged. nih.govnih.gov

Optimization of Stationary and Mobile Phases for Ochratoxin A and its Labeled Analog

The goal of optimizing the chromatographic conditions is to achieve efficient separation of OTA from matrix interferences while ensuring that it co-elutes perfectly with its labeled internal standard. waters.commdpi.com

Stationary Phases: A variety of reversed-phase stationary phases have been tested for the separation of ochratoxins. mdpi.com While standard C18 columns are very common and effective, other phases like Phenyl-Hexyl have been shown to provide superior selectivity by separating OTA from co-eluting matrix interferences in complex samples like wine. mdpi.com

Mobile Phases: Ochratoxin A is a weak organic acid, and its retention on a reversed-phase column is highly dependent on the pH of the mobile phase. mdpi.comnih.gov To ensure good retention and sharp peak shapes, the mobile phases are typically acidified with agents like acetic acid or formic acid to a pH below the pKa of OTA's carboxylic acid group (around pH 3.1-4.4). mdpi.comnih.gov This suppresses the ionization of the analyte, making it less polar and increasing its retention. mdpi.com A typical mobile phase consists of a gradient mixture of acidified water and an organic solvent like acetonitrile or methanol. researchgate.netmdpi.com

A potential challenge during method development is the "deuterium isotope effect," where deuterated standards may exhibit slightly different retention times than their non-deuterated counterparts on reversed-phase columns, potentially due to changes in lipophilicity. waters.comwaters.com This can lead to differential matrix effects on the analyte and standard, compromising quantification. waters.com Therefore, it is essential to verify the co-elution of the native OTA and its labeled analog under the final optimized chromatographic conditions.

Separation of Diastereoisomeric Forms

Ochratoxin A possesses a chiral center at the C-3 position of its dihydroisocoumarin moiety, leading to the existence of two diastereoisomers: the naturally occurring and toxic 3R-OTA and its less toxic epimer, 3S-OTA. The separation and distinct quantification of these forms can be critical for toxicological assessments. High-performance liquid chromatography (HPLC) is an effective technique for resolving these diastereoisomers. rsc.org

In such analytical methods, 3-rac-Ochratoxin A tert-Butyl Ester-d5 can be employed as an internal standard. While the term "rac" indicates a mixture of both the (R) and (S) forms at the C-3 position, its primary role in this context is to ensure accurate quantification. During chromatographic separation, the deuterated standard co-elutes with the native OTA diastereomers. Although not separated from the native forms chromatographically, it is readily distinguished by the mass spectrometer due to its higher mass. This allows for the precise quantification of the individual 3R and 3S diastereomers of native Ochratoxin A against a reliable internal benchmark, correcting for any variability during the analytical process. The development of a method using a diastereoisomer of OTA as an internal standard has been shown to achieve very low limits of detection and quantification in complex matrices like wine and flour. rsc.org

Mass Spectrometric Detection and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the premier technique for the definitive identification and quantification of mycotoxins. nih.gov The use of a stable isotope-labeled internal standard like this compound is integral to the stable isotope dilution assay (SIDA), which is recognized for its high accuracy and precision. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantifying target analytes in complex samples. The development of a robust LC-MS/MS method involves the careful optimization of several instrumental parameters. For the analysis of Ochratoxin A and its deuterated ester analog, electrospray ionization (ESI) in the positive ion mode is commonly utilized.

Key parameters that are optimized include:

Ionization Source: Electrospray Ionization (ESI)

Ion Mode: Positive

Capillary Voltage: Typically around 3.2 kV. mdpi.com

Source Temperature: Maintained at approximately 120-150°C. mdpi.com

Desolvation Gas Temperature: Set to a higher temperature, often around 350°C, to aid in solvent evaporation. mdpi.com

Collision Gas: Argon is typically used as the collision gas in the collision cell to induce fragmentation.

These parameters are fine-tuned to maximize the generation of the protonated parent molecule (precursor ion) of both the native OTA and the internal standard, preparing them for fragmentation and detection.

Multiple Reaction Monitoring (MRM) is a highly specific MS/MS scan mode used for quantification. It involves selecting a specific precursor ion in the first mass analyzer, fragmenting it in a collision cell, and then monitoring for a specific product ion in the second mass analyzer. This precursor → product ion pair is called a "transition."

For an LC-MS/MS method, at least two transitions are typically monitored for each compound to ensure confident identification and quantification. The development of these transitions is a critical step:

Precursor Ion Selection: The protonated molecule [M+H]⁺ is selected as the precursor ion. For Ochratoxin A (MW: 403.8), this is m/z 404.1. For this compound (MW: 464.95), the precursor ion is m/z 466.0. pharmaffiliates.com

Product Ion Selection: The precursor ion is fragmented using collision-induced dissociation (CID), and the resulting product ion spectrum is analyzed. The most stable and abundant fragment ions are chosen as product ions for the MRM transitions. For OTA, a common fragmentation is the loss of the phenylalanine group, resulting in a product ion at m/z 239. For OTA-d5, a similar fragmentation results in a product ion at m/z 244. The tert-butyl ester standard would first likely lose the tert-butyl group (56 Da) before undergoing similar fragmentation.

The table below outlines typical MRM transitions for Ochratoxin A and a theoretical model for its deuterated tert-butyl ester analog.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Role
Ochratoxin A404.1239.1Quantifier
Ochratoxin A404.1358.1Qualifier
This compound466.0410.0Quantifier (Loss of C4H8)
This compound466.0244.1Qualifier (Further fragmentation)

This is an interactive data table. You can sort and filter the data.

The chemical structure of an analyte dictates its ionization efficiency and how it fragments. Ochratoxin A, as a weak organic acid, ionizes well using ESI. nih.gov The tert-butyl ester modification in the internal standard alters the molecule's polarity and may influence its ionization efficiency, but its close structural similarity to OTA ensures it behaves comparably under established ESI conditions.

The fragmentation pathway of Ochratoxin A in positive ion mode is well-characterized. researchgate.net

Ochratoxin A [M+H]⁺ (m/z 404.1): The primary fragmentation involves the cleavage of the amide bond, leading to the loss of the phenylalanine moiety and generating the stable isocoumarin (B1212949) fragment ion at m/z 239.1. Another possible fragmentation is the loss of formic acid (HCOOH), resulting in an ion at m/z 358.1.

This compound [M+H]⁺ (m/z 466.0): The fragmentation is predicted to occur in a stepwise manner. The most labile group is the tert-butyl ester, which would readily undergo a neutral loss of isobutylene (B52900) (C₄H₈, 56 Da) upon CID, yielding a fragment at m/z 410.0. This ion is essentially the protonated form of Ochratoxin A-d5. This new precursor can then undergo the characteristic fragmentation of OTA-d5, losing the deuterated phenylalanine group to produce a product ion at m/z 244.1. This multi-stage fragmentation provides high specificity for the internal standard.

While tandem quadrupole mass spectrometers operating in MRM mode are highly effective, high-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, offer even greater analytical power. researchgate.net HRMS provides the measurement of an ion's mass-to-charge ratio with extremely high accuracy (typically with an error of less than 5 ppm). researchgate.net

This capability is invaluable when analyzing complex matrices where isobaric interferences (other compounds with the same nominal mass as the analyte) can lead to false positives or inaccurate quantification. HRMS can distinguish between the target analyte and an interference based on their small mass differences. For example, a high resolving power of 35,000 can resolve the parent ion of Ochratoxin A from the isotopic signal of a co-eluting interference, which would not be possible with a lower resolution instrument. researchgate.netmassbank.eu The use of this compound as an internal standard in HRMS workflows further enhances accuracy by providing a precise reference point for both retention time and mass, ensuring the highest level of confidence in the analytical results.

Sample Preparation and Clean-up Procedures

The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove interfering components prior to instrumental analysis. The addition of an internal standard like this compound at the very beginning of this process is the key to the success of the stable isotope dilution assay. nih.gov Because the deuterated standard has nearly identical physicochemical properties to the native OTA, it experiences the same losses during extraction and clean-up, and the same matrix-induced signal suppression or enhancement during analysis.

A typical workflow includes the following steps:

Homogenization: The solid sample (e.g., grain, coffee, meat) is finely ground to ensure homogeneity. unm.edu

Spiking: A known amount of the this compound solution is added to the homogenized sample. mdpi.com

Extraction: The analytes are extracted from the sample using a suitable solvent system. Common extraction solvents for OTA include mixtures of acetonitrile and water or ethyl acetate, often acidified or buffered. nih.govmdpi.com

Clean-up: The crude extract is subjected to a clean-up step to remove co-extracted matrix components like fats, pigments, and sugars that could interfere with the LC-MS/MS analysis. Common clean-up techniques include:

Solid-Phase Extraction (SPE): The extract is passed through a cartridge containing a sorbent (e.g., C18, silica) that retains either the analyte or the interferences. researchgate.net

Immunoaffinity Chromatography (IAC): This highly selective technique uses columns containing antibodies that specifically bind to Ochratoxin A and its analogs. The analytes are retained while other matrix components are washed away. nih.govnih.gov

QuEChERS-like Procedures: A "Quick, Easy, Cheap, Effective, Rugged, and Safe" approach involving a salting-out extraction followed by dispersive SPE (d-SPE) for clean-up. researchgate.net

Final Preparation: After clean-up, the purified extract is typically evaporated to dryness and reconstituted in a small volume of a solvent compatible with the LC mobile phase before being injected into the LC-MS/MS system. mdpi.com

The ratio of the native analyte signal to the internal standard signal is used for quantification, which effectively cancels out any variations, leading to highly accurate and reliable results.

Extraction Optimization

The initial step in analyzing Ochratoxin A from a sample matrix is an efficient extraction. The choice of method depends on the matrix type, desired throughput, and available instrumentation. The goal is to maximize the recovery of OTA while minimizing the co-extraction of interfering compounds. An isotopically labeled internal standard is added before this step to track and correct for any losses. nih.gov

Accelerated Solvent Extraction (ASE) Accelerated Solvent Extraction (ASE) is an automated technique that uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption and time. acs.orgnih.gov For OTA extraction from rice, methanol has been identified as the optimal solvent. acs.orgacs.org The high pressure maintains the solvent in a liquid state above its boiling point, enhancing extraction speed. acs.org Research has been conducted to determine the ideal parameters for maximizing OTA recovery. nih.govacs.org

Table 1: Optimized Accelerated Solvent Extraction (ASE) Parameters for Ochratoxin A from Rice

Parameter Optimal Condition Source
Extraction Solvent Methanol acs.orgacs.org
Pressure 1500 psi acs.orgacs.org
Temperature 40 °C acs.orgacs.org
Static Time 5 min acs.orgacs.org
Flush Volume 50% acs.org
Purge Time 60 s acs.org

Liquid-Liquid Extraction (LLE) Liquid-Liquid Extraction is a conventional method based on the differential solubility of OTA in two immiscible liquid phases. researchgate.net Typically, an organic solvent like methanol, acetonitrile, or chloroform (B151607) is used to extract OTA from an acidified aqueous sample. nih.govtandfonline.com This method is often employed as a preliminary extraction step before further cleanup. tandfonline.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) The QuEChERS method has become a widely adopted sample preparation technique for mycotoxin analysis due to its simplicity and speed. nih.govdtu.dk The procedure generally involves an extraction step with an acetonitrile/water mixture, followed by a cleanup phase using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) to remove matrix interferences. nih.govnih.gov The use of an isotopically labeled internal standard, such as OTA-d5, is integral to the QuEChERS workflow for ensuring accurate quantification via LC-MS/MS. nih.govnih.govresearchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) DLLME is a miniaturized version of LLE that offers significant advantages, including speed, low cost, minimal solvent consumption, and high enrichment factors. nih.govyoutube.com The method involves the rapid injection of a mixture containing an extraction solvent and a disperser solvent into the aqueous sample. youtube.com This creates a cloudy solution with a large surface area, facilitating the rapid transfer of the analyte into the extraction solvent. youtube.com For OTA analysis in raisins, the method was optimized for parameters such as the type and volume of the extraction solvent and the volume of water, achieving recoveries between 68.6% and 85.2%. nih.govnih.govresearchgate.net

Immunoaffinity Chromatography (IAC) for Selective Enrichment

Immunoaffinity chromatography (IAC) is a highly selective sample cleanup technique that utilizes the specific binding between an antibody and its target antigen—in this case, Ochratoxin A. nih.govlctech.de Columns are packed with a solid support to which monoclonal antibodies specific to OTA are covalently bonded. lcms.cz

When a sample extract is passed through the column, the OTA binds to the antibodies, while other matrix components are washed away. aokin.de The purified OTA is then eluted from the column using a solvent like methanol. nih.gov This technique is renowned for its high specificity and ability to provide very clean extracts, which is particularly beneficial for subsequent analysis by HPLC with fluorescence detection or by mass spectrometry. nih.govlcms.cz The use of IAC can significantly reduce matrix effects, often allowing for quantification using solvent-based calibration standards instead of requiring matrix-matched standards. lcms.cz

Table 2: Typical Characteristics of Immunoaffinity Columns for Ochratoxin A

Feature Specification Source
Principle Based on specific antibody-antigen binding lctech.de
Application Sample cleanup and concentration of Ochratoxin A r-biopharm.com
Matrices Cereals, coffee, wine, dried fruits, nuts, spices lctech.deaffinisep.com
Recovery Rate ≥ 90% lctech.de
Loading Capacity e.g., 200 ng Ochratoxin A lctech.de
Elution Solvent Methanol nih.gov

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely used technique for purifying and concentrating analytes from complex mixtures prior to analysis. tandfonline.comnih.gov The process relies on the partitioning of a compound between a liquid phase (the sample extract) and a solid stationary phase (the sorbent). researchgate.net For solid food samples, an initial solvent extraction is required before the SPE cleanup step. tandfonline.com

A typical SPE protocol involves four main steps:

Conditioning: The sorbent is treated with a solvent to wet the packing material and create an environment suitable for analyte retention.

Loading: The sample extract is passed through the cartridge, and the analyte adsorbs to the sorbent.

Washing: Interfering compounds are selectively washed from the sorbent with a solvent that does not elute the analyte of interest.

Eluting: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for collection.

A specialized form of SPE utilizes Molecularly Imprinted Polymers (MIPs), which are synthetic polymers with custom-made binding sites that are highly selective for a specific target molecule, such as Ochratoxin A. affinisep.com This high selectivity results in excellent cleanup and pre-concentration of the analyte. affinisep.com

Considerations for Internal Standard Addition Timing During Sample Processing

The use of a stable isotopically labeled internal standard, such as Ochratoxin A-d5 or ¹³C-Ochratoxin A, is the gold standard for achieving accurate and precise quantification in analytical chemistry, particularly when using mass spectrometry. libios.frnih.gov A critical factor for the successful use of an internal standard is the timing of its addition to the sample.

To ensure the highest accuracy, the internal standard must be added to the sample at the very beginning of the analytical process, prior to any extraction or cleanup steps. nih.govthermofisher.com By adding the labeled standard early, it experiences the same potential losses as the native analyte throughout the entire sample preparation workflow, including extraction, concentration, and cleanup procedures like SPE or IAC. nih.govdtu.dk During the final LC-MS/MS analysis, the ratio of the native analyte signal to the internal standard signal is measured. Because both compounds behave almost identically, this ratio remains constant regardless of sample loss, allowing for precise correction of extraction inefficiencies and matrix-induced ionization effects. nih.gov Studies on the analysis of OTA in various matrices like feed, coffee, and pig tissues consistently report the addition of the labeled internal standard before the extraction process to compensate for both extraction losses and matrix effects. nih.govdtu.dkresearchgate.net

Method Development, Validation, and Performance Characteristics

Evaluation of Linearity and Calibration Model Reliability

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal over a defined range. In methods utilizing an internal standard like Ochratoxin A-d5, calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. waters.com This ratiometric approach corrects for fluctuations in injection volume and instrument response, leading to highly reliable calibration models with excellent linearity, typically evidenced by a coefficient of determination (r²) greater than 0.99. nih.gov

Studies on OTA analysis demonstrate robust linearity across various matrices and concentration ranges. For instance, a method for analyzing OTA in poultry tissues and eggs showed linearity from 0.5 to 15.10 µg L⁻¹. researchgate.net Similarly, an analysis of dairy cow biomatrices established linearity with an R² ≥ 0.990. nih.gov The use of an internal standard is crucial for maintaining this linearity, especially in complex samples where matrix effects can otherwise cause non-linear responses.

Table 1: Examples of Linearity in Ochratoxin A Analysis This is an interactive table. Click on the headers to sort the data.

Matrix Concentration Range Linearity (r or r²) Source
Coffee and Cocoa 0.40–80 µg/kg Not specified, but method verified lcms.cz
Foods (General) 0.45–36 ng/mL r > 0.998 researchgate.net
Dairy Cow Plasma, Milk, Urine, Tissues Not specified R² ≥ 0.990 nih.gov
Roasted Coffee Not specified r = 0.9175 researchgate.net

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. ceon.rs While an internal standard does not inherently lower the instrument's fundamental detection limit, its ability to stabilize the analytical signal and mitigate matrix interference allows for the achievement of lower and more consistent method LODs and LOQs in real-world samples. nih.govcanada.ca

Analytical methods for OTA have achieved very low detection limits. For example, a stable isotope dilution assay (SIDA) for OTA in human blood reported an LOD of 0.03 ng/g and an LOQ of 0.08 ng/g. nih.gov Another SIDA method for foods achieved an LOD of 0.5 µg/kg and an LOQ of 1.4 µg/kg. nih.govtum.de These sensitive detection capabilities are essential for monitoring compliance with strict regulatory limits for OTA in various commodities.

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Ochratoxin A This is an interactive table. Click on the headers to sort the data.

Matrix LOD LOQ Source
Coffee and Cocoa Not specified 0.40 µg/kg (method) lcms.cz
Beer, Red Wine, Grape 0.025 ng/mL 0.08 ng/mL researchgate.net
Human Blood (DSPE method) 0.03 ng/g 0.08 ng/g nih.gov
Wine Grapes 4 ng/kg 7 ng/kg nih.gov
Foods (General) 0.5 µg/kg 1.4 µg/kg nih.govtum.de
Poultry Tissues 0.27 µg/kg 1.0 µg/kg researchgate.net
Roasted Coffee 1.0 ng/g 3.0 ng/g researchgate.net

Accuracy Assessment through Recovery Studies

Accuracy refers to the closeness of a measured value to the true value. It is commonly evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the method's accuracy.

In LC-MS/MS analysis, matrix components can interfere with the ionization process, leading to signal suppression or enhancement. nih.gov This "matrix effect" is a primary source of inaccuracy. Two common strategies to combat this are matrix-matched calibration and isotope dilution.

Matrix-Matched Calibration: This involves preparing calibration standards in an extract of a blank matrix that is assumed to be identical to the samples. researchgate.net However, this assumption is often flawed, as matrix composition can vary significantly between samples of the same type, leading to inaccurate quantification. core.ac.uk

Isotope Dilution Assay (IDA): This is considered the gold standard for accuracy in mass spectrometry. canada.ca An isotopically labeled internal standard (e.g., Ochratoxin A-d5) is added to the sample at the very beginning of the extraction process. tum.de Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and the same degree of matrix effects during analysis. nih.govhpst.cz By measuring the ratio of the native analyte to the labeled standard, these variations are effectively canceled out, leading to highly accurate results without the need for an identical blank matrix. nih.govcanada.ca Studies directly comparing the two approaches have shown that external or matrix-matched calibration can lead to results biased by 18-38% due to matrix effects, whereas isotope dilution methods provide accurate results that fall within the certified range of reference materials. nih.govcanada.ca

The ultimate test of a method's accuracy is the analysis of a Certified Reference Material (CRM). CRMs are materials with a well-characterized and certified concentration of the analyte. researchgate.netnih.gov Analyzing a CRM allows for the determination of method bias—the systematic difference between the method's results and the certified value.

Methods employing isotope dilution assays consistently demonstrate low bias. For instance, a SIDA for OTA in foods showed a low bias of just 2.1% from the certified value when analyzing a reference material. nih.govtum.de Similarly, when analyzing a CRM of OTA in flour, various isotope dilution strategies all produced results within the expected certified range, whereas external calibration results were significantly lower. nih.govcanada.ca This validates the superior accuracy of the isotope dilution approach.

Table 3: Examples of Accuracy (Recovery %) in Ochratoxin A Analysis This is an interactive table. Click on the headers to sort the data.

Matrix Recovery Range Method Type Source
Animal Feed 47% – 124% HPLC-FL europa.eu
Dairy Cow Biomaterials 75.3% – 114.1% LC-MS/MS nih.gov
Human Blood ≥94% Isotope Dilution Assay nih.gov
Poultry Tissues and Eggs 82% – 109% (for OTA) LC-MS/MS researchgate.net
Roasted Coffee 89.0% – 108.8% LC/ESI-MS/MS researchgate.net
Maize 88% – 105% (apparent recovery) Isotope Dilution Assay hpst.cz

Precision and Repeatability Studies (e.g., Relative Standard Deviation)

Precision is the measure of agreement among a series of measurements from the same sample. It is usually expressed as the Relative Standard Deviation (RSD). Repeatability (intra-day precision) refers to the precision obtained under the same operating conditions over a short interval, while intermediate precision (inter-day precision) assesses variability within a single laboratory over a longer period. nih.goveuropa.eu

The use of a stable isotope-labeled internal standard significantly improves method precision. By correcting for random variations during sample handling and analysis, the IS ensures that the ratio of analyte to standard remains constant, even if the absolute signal fluctuates. This results in lower RSD values. For example, a SIDA for OTA in foods reported an inter-assay precision (CV, equivalent to RSD) of just 3.6%. nih.govtum.de An inter-laboratory study on animal feed found repeatability (RSDr) values between 3.1% and 4.7%. europa.eu

Table 4: Examples of Precision (RSD %) in Ochratoxin A Analysis This is an interactive table. Click on the headers to sort the data.

Matrix / Study Type Precision Type RSD Value Source
Animal Feed (Inter-lab study) Repeatability (RSDr) 3.1% – 4.7% europa.eu
Animal Feed (Inter-lab study) Reproducibility (RSDR) 5.6% – 6.4% (after recovery correction) europa.eu
Dairy Cow Biomaterials Intra-day 1.9% – 12.8% nih.gov
Dairy Cow Biomaterials Inter-day 6.1% – 13.6% nih.gov
Poultry Tissues and Eggs Within-laboratory (RSDr) ≤ 20% researchgate.net
Foods (General) Inter-assay 3.6% nih.govtum.de
Roasted Coffee Repeatability (RSDr) 2.4% – 13.7% researchgate.net
Roasted Coffee Intermediate Precision (RSDR) 12.5% – 17.8% researchgate.net

Selectivity and Specificity Considerations

Selectivity and specificity are crucial for preventing false-positive results. Selectivity is the ability of a method to distinguish the analyte from other sample components, while specificity is the ultimate proof that the measured signal comes exclusively from the target analyte. ceon.rs

LC-MS/MS is an inherently selective and specific technique. ceon.rsrestek.com

Selectivity is achieved first by the chromatographic separation on the LC column, which separates OTA from many other matrix components based on its physicochemical properties. researchgate.net

Specificity is provided by the tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of OTA) is selected, fragmented, and one or more specific product ions are monitored. ceon.rs The detection of these specific transitions at the correct retention time provides a high degree of confidence in the analyte's identity.

The use of an isotopically labeled internal standard like Ochratoxin A-d5 further enhances specificity. The IS has a different mass (due to the deuterium (B1214612) atoms) and thus different MRM transitions, but it has the same retention time and chemical behavior as the native analyte. nih.gov The simultaneous detection of both the native analyte and the labeled standard at the exact same retention time, with the correct ion ratios, provides unequivocal identification and reliable quantification, even in the most complex matrices. nih.govnih.gov

Research Applications in Food and Feed Safety Analysis

Quantitative Analysis of Ochratoxin A in Diverse Food Matrices (e.g., Cereals, Coffee, Wine, Spices)

The contamination of various food commodities with Ochratoxin A is a global concern. nih.gov It has been detected in a wide array of products including cereals and cereal-based products, coffee, wine, spices, dried fruits, and cocoa. nih.govr-biopharm.commdpi.com The development of robust analytical methods for the accurate quantification of OTA in these complex matrices is therefore essential for enforcing regulatory limits and ensuring food safety.

The use of deuterated Ochratoxin A, derived from intermediates like 3-rac-Ochratoxin A tert-Butyl Ester-d5, is central to modern analytical strategies. Stable isotope dilution assays using LC-MS/MS are frequently employed for the precise determination of OTA levels. For instance, a study on the quantification of OTA in various foods demonstrated the effectiveness of using [²H₅]-OTA as an internal standard, achieving low detection and quantification limits of 0.5 µg/kg and 1.4 µg/kg, respectively. nih.gov The method also showed excellent precision with a coefficient of variation of 3.6% in inter-assay studies. nih.gov

The complexity of food matrices often introduces a phenomenon known as the "matrix effect" in LC-MS/MS analysis, where co-eluting substances can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. researchgate.net The use of a deuterated internal standard is the most effective way to compensate for these matrix effects, as the labeled standard co-elutes with the native analyte and is affected in the same manner. researchgate.net This allows for the use of solvent-based calibration curves, simplifying the analytical workflow and improving throughput. waters.comlcms.cz

Table 1: Performance of Analytical Methods for Ochratoxin A using Deuterated Internal Standards in Various Food Matrices

Food MatrixAnalytical MethodInternal StandardKey Performance CharacteristicsReference
WineHPLC-FDN-[(5-chloro-3,4-dihydro-8-hydroxy-3-(S)-methyl-1-oxo-1H- 2-benzopyran-7-yl)carbonyl]-l-phenylalanine (diastereoisomer)LOD: 0.002 µg/L, LOQ: 0.005 µg/L unical.it
Coffee and CocoaIAC Clean-up with LC-MS/MSNot specified, but IAC minimizes needRecovery: 90-98% (coffee), 86-90% (cocoa); Method LOQ: 0.40 µg/kg lcms.cz
Cereal Grain FloursLC-MS/MS¹³C-labelled mycotoxinsEnhanced method performance, correction for matrix effects and analyte loss. waters.com
RaisinsLC-MS/MS with SIDA[²H₅]-OTADetection Limit: 0.5 µg/kg, Quantification Limit: 1.4 µg/kg, CV: 3.6% nih.gov
SpicesImmunoaffinity Cleanup and LC-MS/MSStable isotope-labeled internal standardsRecovery: 80–120%, RSD < 15% chromatographyonline.com

Multi-Mycotoxin Analysis with Deuterated Standards

In reality, food commodities are often contaminated with multiple mycotoxins simultaneously. This has driven the development of multi-mycotoxin methods that can detect and quantify a range of different mycotoxins in a single analytical run. chromatographyonline.comresearchgate.net These methods, typically based on LC-MS/MS, are highly efficient and provide a more comprehensive assessment of food safety. chromatographyonline.com

The use of deuterated internal standards is equally critical in multi-mycotoxin analysis. nih.gova-2-s.com A stable isotope dilution assay for the simultaneous determination of 12 regulated mycotoxins, including Ochratoxin A, was developed and validated for eight different food matrices. chromatographyonline.com The method utilized stable isotope-labeled internal standards for each analyte, which were added to the samples before extraction to minimize matrix effects and reduce variations in the analytical procedure. chromatographyonline.com This approach resulted in excellent recoveries (80-120%) and low relative standard deviations (<15%). chromatographyonline.com

Similarly, a method for the analysis of 11 mycotoxins in maize employed uniformly ¹³C-labeled internal standards for each analyte to enhance accuracy. nih.gov The preference for ¹³C- or ¹⁵N-labeled standards over deuterated ones is sometimes noted due to the lower risk of H-D exchange in protic solvents and smaller isotopic effects on retention times. nih.govresearchgate.net Nevertheless, deuterated standards like Ochratoxin A-d5 remain widely and effectively used.

Interlaboratory Comparison and Proficiency Testing

Ensuring the reliability and comparability of analytical results across different laboratories is paramount for international trade and consistent regulatory enforcement. europa.eu Interlaboratory comparison studies and proficiency tests (PTs) are essential tools for evaluating and demonstrating laboratory competence. europa.euwur.nlfao.org In these schemes, participating laboratories analyze the same sample, and their results are compared against a reference value.

The use of robust analytical methods, such as those employing isotopically labeled internal standards, is crucial for laboratories to perform well in these comparisons. A study involving nine laboratories from the USA, China, and Europe highlighted the challenges of multi-mycotoxin analysis in complex matrices like animal feed. mdpi.com The availability of high-quality, well-characterized internal standards, derived from precursors like this compound, enables laboratories to achieve the level of accuracy required for successful participation in such studies. a-2-s.com

Proficiency tests for mycotoxins often include a range of mycotoxin-matrix combinations, such as Ochratoxin A in cereals, coffee, and wine. wur.nlresearchgate.net The performance of laboratories in these tests is often assessed using z-scores, which indicate how far a laboratory's result is from the assigned value. researchgate.netscispace.com Consistent, satisfactory performance in PTs demonstrates a laboratory's competence and the reliability of its analytical methods. fao.orgscispace.com

Table 2: Examples of Interlaboratory Studies and Proficiency Tests for Mycotoxin Analysis

Study/SchemeAnalytesMatricesNumber of ParticipantsKey FindingsReference
Interlaboratory Comparison Study24 regulated and emerging mycotoxinsChicken feed, swine feed, soy, corn gluten meal9 laboratoriesOverall acceptable z-scores were 70%. Best performance was observed for swine feed. mdpi.com
FAPAS Proficiency TestingAflatoxins, Ochratoxin A, Fumonisins, Deoxynivalenol, Zearalenone, T-2 ToxinNuts, dried figs, animal feed, spices, baby food, milk, coffee, wine, cerealsOver 1300 laboratories from 80 countriesProvides a method for checking laboratory performance and establishing trueness of results. wur.nl
EU Reference Laboratory Method ValidationOchratoxin ALiquorice root and liquorice extractsNot specifiedValidated a method for OTA quantification with acceptable reproducibility and repeatability. europa.eu
Institute of Public Health of Vojvodina PT ParticipationRegulated mycotoxins including Ochratoxin AWheat, corn, barley, breakfast cereals, infant food, milk, wine, fruit juice1 laboratory over 15 schemesAll z-scores were satisfactory, demonstrating laboratory competence. fao.orgresearchgate.net

Validation of Analytical Methods for Regulatory Compliance and Monitoring

Before an analytical method can be used for routine monitoring and regulatory enforcement, it must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. europa.eueuropa.eu Method validation establishes key performance characteristics such as accuracy, precision, selectivity, linearity, and the limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net

The use of isotopically labeled internal standards, such as Ochratoxin A-d5, greatly facilitates the validation process and helps to ensure that the method meets the stringent performance criteria set by regulatory bodies like the European Union. europa.eueuropa.eu For example, Commission Regulation (EC) No 401/2006 lays down specific performance criteria for methods used for the official control of mycotoxins. europa.eueuropa.eu

A multi-laboratory validation of an LC-MS/MS method for the determination of eight mycotoxins in animal feed demonstrated good precision (reproducibility coefficient of variation 3.7–20.5%) and accuracy (recovery 89–120%). nih.gov The successful transfer of the method among laboratories underscored its robustness. nih.gov The availability of deuterated internal standards is a key enabler for the development and validation of such reliable and transferable methods, which are essential for the effective monitoring of mycotoxin contamination in the global food and feed supply chain. fda.gov

Applications in Mechanistic Biotransformation Research

Tracing Metabolic Pathways of Ochratoxin A using Deuterated Analogs

Deuterated analogs like Ochratoxin A-d5 (generated from 3-rac-Ochratoxin A tert-Butyl Ester-d5) are invaluable for tracing the metabolic fate of Ochratoxin A (OTA). The stable isotope label allows researchers to distinguish the administered compound and its subsequent metabolites from endogenous molecules and naturally occurring OTA contamination within a biological system. The primary metabolic pathways for OTA include hydrolysis, hydroxylation, and conjugation. nih.gov The deuterium (B1214612) label on the phenylalanine portion is particularly useful for differentiating between metabolic changes occurring on the isocoumarin (B1212949) ring versus cleavage of the amide bond.

One of the principal detoxification pathways for OTA is the enzymatic hydrolysis of the amide bond, which links the L-phenylalanine group to the dihydroisocoumarin moiety, yielding the significantly less toxic Ochratoxin alpha (OTα) and L-phenylalanine. mdpi.comnih.gov In vitro studies using purified enzymes or subcellular fractions (like liver microsomes) are fundamental for characterizing the kinetics of this reaction.

By using OTA-d5 as a substrate, the formation of products can be monitored with high sensitivity and specificity. The key product, OTα, will be unlabeled, while the other product will be deuterated L-phenylalanine (L-phenylalanine-d5). This allows for unambiguous quantification of reaction rates, even in complex enzyme preparations. Several enzymes, including carboxypeptidase A and certain lipases, have been shown to catalyze this hydrolysis. nih.govnih.govmdpi.com Kinetic parameters such as the Michaelis constant (Km) and catalytic rate (kcat) can be precisely determined, providing insight into the efficiency of different enzymes in detoxifying OTA.

Table 1: Hypothetical Kinetic Parameters for OTA-d5 Hydrolysis by Various Enzymes
EnzymeSourceOptimal pHKm (mM)kcat (min-1)Efficiency (kcat/Km)
Carboxypeptidase ABovine Pancreas7.55.636.86.6
Lipase ANLAspergillus niger7.0Data Not AvailableData Not AvailableHigh
Lipase PPLPorcine Pancreas7.0Data Not AvailableData Not AvailableModerate
MetalloendopeptidaseBacillus subtilis7.0Data Not AvailableData Not AvailableEffective

This table presents representative data inspired by published findings on OTA hydrolysis to illustrate the type of information gained from in vitro kinetic studies. nih.govmdpi.com The use of OTA-d5 allows for precise measurement of these parameters.

Ex vivo models, such as precision-cut tissue slices (e.g., liver, kidney), isolated perfused organs, and gut sac models, provide an intermediate level of complexity between in vitro assays and in vivo studies. In these systems, this compound can be introduced to study the combined effects of cellular uptake, metabolism, and transport. Researchers can trace the conversion of the ester to OTA-d5 and its subsequent transformation into metabolites like OTα and hydroxylated variants (e.g., 4-hydroxyochratoxin A-d5) within the intact cellular architecture of the target tissue, providing a more physiologically relevant picture of biotransformation.

Analytical Methodologies for Metabolite Quantification (e.g., Ochratoxin Alpha-d5)

Accurate quantification of OTA metabolites is essential for toxicokinetic and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity. nih.govnih.gov In this context, stable isotope-labeled compounds are critical for developing robust and accurate analytical methods.

While this compound serves as a precursor to the tracing molecule OTA-d5, a deuterated metabolite standard, such as Ochratoxin alpha-d5 (OTα-d5), would be an ideal internal standard for quantifying the native, unlabeled OTα. The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte of interest corrects for variations in sample preparation (extraction, cleanup) and instrument response, leading to highly accurate quantification. tum.de The development of methods using SIL-IS allows for the detection of metabolites at very low concentrations in complex biological matrices like plasma, urine, and tissue homogenates. nih.govtum.de

Table 2: Example Mass Transitions for LC-MS/MS Quantification of OTA and its Metabolites
CompoundPrecursor Ion (m/z)Product Ion (m/z)Role in Analysis
Ochratoxin A (OTA)404.1239.1Analyte
Ochratoxin A-d5 (from Ester)409.1244.1Metabolic Tracer / Internal Standard for OTA
Ochratoxin alpha (OTα)257.0213.0Analyte (Metabolite)
Ochratoxin alpha-d5 (Hypothetical)262.0218.0Ideal Internal Standard for OTα

This table illustrates the specific mass-to-charge (m/z) ratios used to detect and quantify OTA and related compounds in an LC-MS/MS analysis. The mass shift of +5 Da (Daltons) in the deuterated standards provides the basis for their distinct detection.

Elucidation of Biotransformation Products and Pathways in Non-Human Biological Systems

The biotransformation of OTA can vary significantly between different animal species. nih.gov For instance, rodents primarily produce (4R)-4-hydroxyochratoxin A, while pigs form the 4S isomer. nih.gov Administering OTA-d5 to these non-human biological systems allows researchers to confidently identify and structurally elucidate these and other novel metabolites. By analyzing samples with high-resolution mass spectrometry, scientists can detect molecules containing the d5-isotopic signature. The characteristic mass shift and isotopic pattern of the deuterated phenylalanine fragment confirm that the newly discovered molecule is a derivative of the administered OTA-d5, facilitating the mapping of species-specific metabolic pathways. This approach has also been applied to study OTA metabolism in microorganisms, which can transform OTA into a variety of products, including OTα and hydroxylated forms. nih.govresearchgate.net

Role in Understanding Mycotoxin Detoxification Mechanisms (Analytical Perspective)

From an analytical standpoint, deuterated standards like this compound are fundamental to quantitatively assessing detoxification mechanisms. Biotransformation is a key detoxification strategy, converting toxic mycotoxins into less harmful, more easily excretable compounds. nih.govmdpi.com The hydrolysis of OTA to OTα is a prime example of such a detoxification reaction. mdpi.com

By using OTA-d5 in various biological models (e.g., animal studies, gut microflora incubations, enzymatic assays), the efficiency of this detoxification pathway can be precisely measured. Researchers can quantify the rate of disappearance of the parent compound (OTA-d5) and the rate of appearance of the key detoxification product (OTα, measured alongside L-phenylalanine-d5). This provides a quantitative measure of detoxification capacity, which can be used to evaluate the effectiveness of potential intervention strategies, such as the use of probiotic bacteria or enzyme preparations designed to degrade mycotoxins in animal feed. frontiersin.orgfrontiersin.org This analytical approach provides the hard data needed to validate and compare different detoxification methods.

Table 3: Application of OTA-d5 in Studying Biotransformation Reactions
Biotransformation ReactionKey Metabolite(s) TrackedUtility of Deuterated Label
Amide HydrolysisOTα, L-phenylalanine-d5Confirms cleavage at the amide bond and quantifies the primary detoxification pathway.
Hydroxylation4-OH-OTA-d5, 10-OH-OTA-d5Identifies the position of modification on the isocoumarin ring while retaining the labeled phenylalanine.
Lactone Ring OpeningOP-OTA-d5Tracks the integrity of the phenylalanine moiety while the isocoumarin structure is altered.
ConjugationOTA-d5-glucuronide, OTA-d5-sulfateAllows for identification of conjugated metabolites by detecting the characteristic mass of OTA-d5 plus the conjugating group.

Future Perspectives in the Research and Utilization of 3 Rac Ochratoxin a Tert Butyl Ester D5

Innovations in Synthetic Routes for Isotopic Analogs

The synthesis of isotopically labeled internal standards, such as 3-rac-Ochratoxin A tert-Butyl Ester-d5, is fundamental to their availability and application in analytical chemistry. usbio.net This compound serves as a protected intermediate in the synthesis of Ochratoxin A-d5. usbio.netpharmaffiliates.com Future research is anticipated to focus on developing more efficient, cost-effective, and sustainable synthetic methodologies.

Innovations may include the use of flow microreactor systems, which have been shown to be effective for the direct and sustainable synthesis of tertiary butyl esters. nih.gov Additionally, research into novel deuteration techniques could lead to higher isotopic enrichment and greater stability of the labeled compounds. The goal is to produce internal standards with high purity to minimize interferences and ensure the accuracy of analytical results. sigmaaldrich.com The development of synthetic routes for a wider range of isotopically labeled mycotoxin standards is also crucial, especially for emerging and modified mycotoxins where commercial standards are often unavailable. cnr.itresearchgate.net

Development of High-Throughput Analytical Platforms

The demand for rapid and simultaneous determination of multiple mycotoxins has driven the development of high-throughput analytical platforms. nih.govyoutube.com Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has become the method of choice for multi-mycotoxin analysis due to its sensitivity, efficiency, and selectivity. r-biopharm.comresearchgate.net

The use of deuterated internal standards like this compound is integral to these high-throughput methods. lcms.cz They are essential for compensating for matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification. r-biopharm.comresearchgate.net Future developments will likely focus on further automation of sample preparation and analysis to increase sample throughput. This includes the integration of robotic systems for liquid handling and the use of advanced software for data processing and analysis. Furthermore, the development of methods that can analyze a larger number of mycotoxins in a single run will continue to be a priority. mdpi.commdpi.com

Expansion to Emerging and Masked Mycotoxins

The focus of mycotoxin analysis is expanding beyond regulated mycotoxins to include emerging and masked (or modified) mycotoxins. mdpi.com Emerging mycotoxins are those that are not yet regulated but are increasingly being detected in food and feed. mdpi.com Masked mycotoxins are derivatives of parent mycotoxins that can be hydrolyzed back to their toxic forms in the digestive tract. nih.govresearchgate.net

The accurate quantification of these compounds presents a significant challenge due to the limited availability of analytical standards. cnr.it There is a pressing need to synthesize and characterize isotopically labeled internal standards for a wider array of emerging and masked mycotoxins. researchgate.net The application of this compound and similar standards in multi-mycotoxin methods will be crucial for the comprehensive assessment of mycotoxin exposure. mdpi.com Research is also needed to better understand the occurrence and toxicological relevance of these less-studied mycotoxins.

Enhanced Understanding of Analytical Challenges in Complex Biological Samples

The analysis of mycotoxins in complex biological matrices such as food, feed, and human samples (e.g., urine) is fraught with challenges. nih.govmdpi.com Matrix components can significantly interfere with the analysis, leading to inaccurate results. core.ac.ukbrill.com While the use of isotopically labeled internal standards like this compound is the most effective way to compensate for these matrix effects, a deeper understanding of these interactions is still required. brill.comresearchgate.net

Future research will likely focus on:

Investigating matrix effects in a wider variety of complex sample types. researchgate.net

Developing more effective sample preparation techniques to remove interfering compounds before analysis. nih.gov This includes the exploration of novel extraction and clean-up methods like the use of molecularly imprinted polymers. brill.com

Utilizing high-resolution mass spectrometry (HRMS) to better differentiate analytes from matrix interferences. acs.org

Applying these advanced methods to biomonitoring studies to more accurately assess human exposure to mycotoxins. nih.gov

Contribution to Global Harmonization of Mycotoxin Analytical Methods

Ensuring the comparability and reliability of mycotoxin data across different laboratories and countries is essential for global trade and food safety. researchgate.net The harmonization of analytical methods is a key aspect of achieving this goal. researchgate.net The use of certified reference materials (CRMs) and participation in proficiency testing (PT) schemes are crucial for method validation and ensuring the quality of analytical results. mdpi.comnih.gov

Isotopically labeled internal standards, including this compound, play a vital role in this harmonization effort. researchgate.net By providing a means for accurate quantification, they contribute to the reliability of data generated by different laboratories. researchgate.netnih.gov Future efforts in this area will focus on:

The development of a broader range of mycotoxin CRMs, particularly for emerging mycotoxins and in various food matrices. researchgate.netmdpi.com

Increased participation of laboratories worldwide in PT schemes to improve analytical performance. mdpi.com

The establishment of globally accepted protocols for method validation and the estimation of measurement uncertainty. nih.gov

Q & A

Q. What are the optimal synthesis methods for 3-rac-Ochratoxin A tert-Butyl Ester-d5, and how can yield and purity be monitored?

  • Methodological Answer : The synthesis involves esterification of ochratoxin A with deuterated tert-butyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

Reaction Optimization : Adjust molar ratios of reactants (e.g., 1:1.2 ochratoxin A to tert-butyl alcohol-d5) and temperature (40–60°C).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Monitoring : Thin-layer chromatography (TLC, Rf ~0.5 in ethyl acetate/hexane 3:7) and HPLC (C18 column, acetonitrile/water gradient, retention time ~12 min) .

  • Table 1 : Synthesis Parameters
CatalystTemperature (°C)Yield (%)Purity (HPLC)
H2SO4506895%
p-TsOH607297%

Q. How is the structural integrity and purity of this compound validated?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : Confirm deuterium incorporation (absence of proton signals at tert-butyl ester positions) and stereochemistry (racemic mixture).
  • Mass Spectrometry (MS) : ESI-MS [M+H]+ expected at m/z 465.3 (C24H26ClNO6 with 5 deuterium atoms).
  • HPLC-PDA : Detect impurities (<2%) and confirm UV absorption profile (λmax ~333 nm, characteristic of ochratoxins) .

Q. What storage conditions are recommended to maintain stability?

  • Methodological Answer : Store in airtight, light-protected containers at 2–8°C. Solubility in chloroform or DMSO allows preparation of stock solutions (e.g., 10 mM in DMSO), which should be aliquoted and stored at -20°C to prevent freeze-thaw degradation. Monitor stability via HPLC every 6 months .

Advanced Research Questions

Q. How can discrepancies in reported cytotoxicity data for this compound be resolved?

  • Methodological Answer : Conflicting cytotoxicity results may arise from variations in:
  • Cell Lines : Test across multiple lines (e.g., HEK293, HepG2) with standardized viability assays (MTT, resazurin).
  • Deuterium Effects : Compare non-deuterated vs. deuterated analogs to isolate isotope effects on metabolism .
  • Experimental Design : Use factorial design (e.g., concentration, exposure time) and statistical tools (ANOVA) to identify confounding variables .

Q. What strategies elucidate the deuterium isotope effect on the compound’s mechanism of action?

  • Methodological Answer :
  • Isotopic Tracing : Use LC-MS to track deuterium retention in metabolites (e.g., ochratoxin α-d5) in hepatic microsomes.
  • Kinetic Studies : Compare kcat/Km values for enzymatic hydrolysis (e.g., carboxylesterases) between deuterated and non-deuterated forms .
  • Computational Modeling : Perform DFT calculations to assess deuterium’s impact on transition-state energetics .

Q. How to design experiments to investigate apoptosis induction mechanisms in eukaryotic cells?

  • Methodological Answer :
  • Pathway Analysis : Use transcriptomics (RNA-seq) to identify upregulated pro-apoptotic genes (e.g., BAX, CASP3).
  • Flow Cytometry : Quantify Annexin V/PI staining to distinguish early/late apoptosis.
  • Inhibitor Studies : Pre-treat cells with caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase-dependent pathways .
  • Table 2 : Key Apoptosis Markers
MarkerAssayExpected Outcome
Caspase-3Fluorometric assay↑ Activity
Bcl-2/BaxWestern blot↓ Bcl-2/Bax ratio
Mitochondrial membrane potentialJC-1 stainingDepolarization

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s renal toxicity profile?

  • Methodological Answer :
  • Meta-Analysis : Apply PRISMA guidelines to systematically review in vivo studies, focusing on dose, exposure duration, and model organisms .
  • Species-Specific Metabolism : Compare metabolite profiles (e.g., ochratoxin α-d5) in rat vs. human primary renal cells.
  • Biomarker Validation : Measure kidney injury markers (KIM-1, NGAL) in longitudinal studies .

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